molecular formula C10H9ClF3NO2 B14852398 Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate

Cat. No.: B14852398
M. Wt: 267.63 g/mol
InChI Key: CRPPMIISPVWUDY-UHFFFAOYSA-N
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Description

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is a chemical intermediate of significant interest in medicinal and agrochemical research. Compounds featuring pyridine scaffolds substituted with chlorine and trifluoromethyl groups are prevalent in the development of novel active ingredients. The pyridine core is a privileged structure in drug discovery, and the incorporation of chlorine atoms is a established strategy in medicinal chemistry to optimize a compound's potency, metabolic stability, and binding affinity . The specific structural motifs present in this ester suggest its primary utility as a versatile building block for the synthesis of more complex molecules. Researchers may employ it in the exploration of new pharmaceutical agents, as similar structures have been investigated in campaigns to discover novel antitubercular compounds with new mechanisms of action . Furthermore, such intermediates are highly valuable in the agrochemical sector for creating new pesticides that can help overcome pest resistance and reduce application doses . The ethyl ester functional group provides a handle for further synthetic modification, making this compound a key precursor in organic synthesis pipelines. This product is intended for research and development purposes in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-5-15-8(4-7(6)11)10(12,13)14/h4-5H,2-3H2,1H3

InChI Key

CRPPMIISPVWUDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Trifluoroacetylacetate Derivatives

The pyridine core is frequently constructed via cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide under basic conditions. As demonstrated in CN101851193A, potassium hydroxide in methanol facilitates cyclization at reflux to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine (Scheme 1A). Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at the 4- and 6-positions, achieving 85–90% conversion. Critical parameters include stoichiometric control of POCl₃ (3–4 equiv) and exclusion of moisture to prevent hydrolysis side reactions.

Reductive Cyclization of Oxime Acetates

An alternative route reported in OrgSyn employs NH₄I/Na₂S₂O₄-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. This method achieves 69% yield for 2-phenyl-4,6-bis(trifluoromethyl)pyridine under argon at 130°C, suggesting adaptability for introducing the acetate group via analogous intermediates. Regioselectivity is controlled by the electron-withdrawing trifluoromethyl group, directing substitution to the 4- and 6-positions.

Functionalization at the 3-Position: Acetate Installation

Nucleophilic Alkylation of Pyridinols

Hydroxypyridine intermediates, such as 3-hydroxy-4-chloro-6-(trifluoromethyl)pyridine, undergo alkylation with ethyl bromoacetate. According to Huang et al., cesium carbonate in DMF at 60°C promotes O-alkylation with 78% yield. Competing N-alkylation is suppressed by steric hindrance from the trifluoromethyl group.

Pd-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is employed when prefunctionalized halides are available. For example, US20150315149A1 describes palladium-catalyzed coupling of 3-bromo-4-chloro-6-(trifluoromethyl)pyridine with ethyl acetoxymethylboronate. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1), this method achieves 65% yield but requires rigorous exclusion of oxygen.

One-Pot Multistep Synthesis

Integrated Cyclization-Esterification

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

HPLC methods from ACS Publications are adapted for purity analysis:

  • Column : Phenomenex Luna C18 (3 μm, 3 × 75 mm)
  • Mobile Phase : 0.1% TFA in acetonitrile/water (gradient: 10–50% over 8 min)
  • Detection : UV at 220 nm
    Typical retention times range from 4.6–5.4 min, with purity >98% confirmed for final products.

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) : δ 8.58 (d, J=2.1 Hz, 1H, H-2), 4.06 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.43 (s, 3H, CH₃CO), 1.21 (t, J=7.1 Hz, 3H, OCH₂CH₃).
13C NMR : δ 170.2 (C=O), 154.1 (C-6), 143.9 (C-4), 123.4 (q, J=272 Hz, CF₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclization-Alkylation 78 99.1 High regioselectivity Multi-step purification required
Reductive Cyclization 69 97.7 One-pot synthesis Sensitive to oxygen and moisture
Suzuki Coupling 65 98.5 Functional group tolerance Requires expensive Pd catalysts

Industrial-Scale Considerations

Patent CN101851193A highlights challenges in scaling microwave-assisted reactions, favoring conventional heating with POCl₃ for chlorination. Cost analysis reveals raw material expenses dominate (∼60%), with POCl₃ and Pd/C catalysts contributing 25% and 12%, respectively.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chloro group can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Pyridazinone Derivatives

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate () differs in its heterocyclic core, which is a pyridazinone (a six-membered ring with two adjacent nitrogen atoms and a ketone group). The substituents include a 2-chlorobenzyl group and a methyl group. Key differences include:

Pyrimidine-Based Esters

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester () features a pyrimidine ring fused to a pyridine moiety, with two trifluoromethyl groups.

  • Molecular Weight : Higher molecular weight (366 g/mol , LCMS m/z 366 [M+H]+) compared to the target compound’s 253.61 g/mol.

Thioether-Linked Pyrimidines

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () incorporates a thietane (a four-membered sulfur-containing ring) and a thioether bond.

  • Solubility : Sulfur atoms may improve lipophilicity but could reduce aqueous solubility compared to the target compound.
  • Synthetic Complexity : The thioether linkage requires specialized reagents, unlike the straightforward esterification in the target compound’s synthesis .

Pyrazole Derivatives

Ethyl [4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate () substitutes the pyridine ring with a pyrazole (a five-membered ring with two adjacent nitrogen atoms).

  • Steric Effects : The -CF₃ group on pyrazole may induce different steric interactions compared to the pyridine-based compound .

Complex Multi-Ring Systems

Ethyl [(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}-2-pyridyl)oxy]acetate () exemplifies a highly substituted derivative with multiple rings and functional groups.

  • Molecular Complexity : Higher molecular weight and steric hindrance may limit bioavailability compared to the simpler pyridine-based target compound .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate Pyridine -Cl, -CF₃, ethyl ester 253.61 High reactivity due to -CF₃
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate Pyridazinone 2-chlorobenzyl, -CH₃, ketone Not reported Anticonvulsive activity
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine + pyridine Dual -CF₃ groups, ethyl ester 366 Enhanced stability, high lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, thioether Not reported Sulfur-mediated metabolic pathways
Ethyl [4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate Pyrazole -CF₃, -CH₃ Not reported Strong hydrogen-bonding potential

Key Findings from Research

  • Electronic Effects: The -CF₃ group in the target compound enhances electrophilicity, making it prone to nucleophilic substitution reactions, a feature less pronounced in pyridazinone or thioether derivatives .
  • Synthetic Utility : Pyridine-based esters like the target compound are often intermediates in drug synthesis, whereas pyrimidine derivatives (e.g., ) are tailored for high-stability applications .
  • Biological Relevance: Pyridazinone derivatives () show specific bioactivity (e.g., anticonvulsive), while the target compound’s applications are likely broader due to its simpler structure .

Biological Activity

Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Structure:

  • Molecular Formula: C10H8ClF3N2O2
  • Molecular Weight: 284.63 g/mol

2.1 Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various trifluoromethylated compounds, including this ester, against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on pathogenic strains, suggesting its potential as an antimicrobial agent .

2.2 Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been studied for anti-inflammatory effects. It interacts with specific molecular targets involved in inflammatory pathways, potentially reducing inflammation markers in vitro and in vivo. This activity is attributed to its structural characteristics that enhance lipophilicity and metabolic stability, allowing effective interaction with cell membranes and enzymes.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Target Interaction: The trifluoromethyl group enhances the compound's binding affinity to biological targets through hydrophobic interactions.
  • Enzyme Inhibition: The chloro group may participate in hydrogen bonding, further stabilizing interactions with enzymes involved in metabolic pathways.
  • Signal Modulation: The compound may modulate signaling pathways related to inflammation and immune responses, contributing to its therapeutic potential .

Case Study 1: Antimicrobial Evaluation

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition comparable to standard antibiotics like chloramphenicol:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Pseudomonas aeruginosa75
Escherichia coli100

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using a murine model of inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines compared to untreated controls, indicating its potential for therapeutic use in inflammatory diseases.

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique chemical structure contributes to its effectiveness as a potential therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and explore further applications in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate?

  • Methodology : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, in a two-step procedure:

Esterification : Reacting 4-chloro-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a base (e.g., NaOH) under reflux conditions.

Purification : Extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (0–30% ethyl acetate/hexane gradient) .

  • Key Conditions : Room temperature stirring (1–3 hours), acidification with HCl to pH 3, and reduced-pressure solvent removal .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • LC-MS : Confirm molecular ion peaks (e.g., m/z 309 [M+H]⁺) and retention times (e.g., 1.08 minutes under SMD-TFA05 conditions) .
  • HPLC : Assess purity via reverse-phase columns (e.g., 1.05-minute retention time with SQD-FA50 method) .
  • ¹H NMR : Identify ester protons (δ ~4.17 ppm, quartet) and aromatic signals from the pyridine ring (δ ~8.63 ppm) .
    • Validation : Cross-reference spectral data with synthetic intermediates (e.g., boronic acid derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the ester intermediate?

  • Approach :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of fluorinated intermediates .
  • Catalysis : Employ Pd(PPh₃)₄ for Suzuki couplings to minimize side reactions (e.g., deboronation) .
  • Temperature Control : Maintain 60–80°C during esterification to avoid decomposition of the trifluoromethyl group .
    • Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry if unreacted starting material persists .

Q. What strategies enable functionalization of the ester group for downstream applications?

  • Case Study :

  • Hydrolysis : Treat with NaOH in ethanol/water (1:1) to yield the carboxylic acid derivative (m/z 338 [M+H]⁺) .
  • Amidation : React with DPPA (diphenylphosphoryl azide) and triethylamine in DMF at 60°C to form carboxamides (m/z 393 [M+H]⁺) .
  • Isotopic Labeling : Use sodium borodeuteride to introduce deuterium at the methylene position adjacent to the ester .
    • Challenges : Steric hindrance from the trifluoromethyl group may slow nucleophilic attacks; microwave-assisted synthesis can enhance reaction rates .

Q. How are conflicting spectroscopic data resolved during structural elucidation?

  • Data Contradictions :

  • Mass Spec vs. NMR : If LC-MS suggests a higher molecular weight, check for sodium adducts (m/z +22) or solvent clusters. For NMR, ensure complete deuterium exchange (e.g., DMSO-d₆) to suppress water peaks .
  • Co-eluting Impurities : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to resolve diastereomers or regioisomers .
    • Advanced Tools : X-ray crystallography (using SHELXL ) or 2D NMR (COSY, HSQC) to assign stereochemistry in fluorinated analogs .

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